molecular formula C13H8ClF2N3O B8467004 Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3,5-difluoro-

Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3,5-difluoro-

Cat. No.: B8467004
M. Wt: 295.67 g/mol
InChI Key: FQDLJNWPVVKYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3,5-difluoro- is a useful research compound. Its molecular formula is C13H8ClF2N3O and its molecular weight is 295.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3,5-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3,5-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8ClF2N3O

Molecular Weight

295.67 g/mol

IUPAC Name

4-[(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3,5-difluoroaniline

InChI

InChI=1S/C13H8ClF2N3O/c14-11-5-10(7-1-2-18-13(7)19-11)20-12-8(15)3-6(17)4-9(12)16/h1-5H,17H2,(H,18,19)

InChI Key

FQDLJNWPVVKYAT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)OC3=C(C=C(C=C3F)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

664 mg (3.36 mmol) of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (from example XXX), 1.39 g (10.1 mmol) of powdered potassium carbonate and 877 mg (5.04 mmol) of sodium dithionite are suspended in 10 ml of DMSO. The mixture is degassed, and 915 mg (5.04 mmol) of 4-amino-2,6-difluorophenol hydrochloride (from example XXXII) are added. The mixture is heated at 120° C. for 4 hours. After addition of ethyl acetate, the mixture is filtered off with suction through CELITE (diatomaceous earth) and the filtercake is washed with ethyl acetate. The filtrate is extracted three times with sat. sodium bicarbonate solution and with sat. sodium chloride solution. The filtrate is dried over sodium sulfate and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silical gel 60, mobile phase: DCM:methanol=50:1).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
877 mg
Type
reactant
Reaction Step Three
Quantity
915 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

664 mg (3.36 mmol) of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, 1.39 g (10.1 mmol) of powdered potassium carbonate and 877 mg (5.04 mmol) of sodium dithionite are suspended in 10 ml of DMSO. The mixture is degassed, and 915 mg (5.04 mmol) of 4-amino-2,6-difluorophenol hydrochloride are added. The mixture is heated at 120° C. for 4 hours. After addition of ethyl acetate, the mixture is filtered off with suction through celite, and the celite is washed with ethyl acetate. The filtrate is shaken three times with saturated sodium bicarbonate solution and with saturated, sodium chloride solution. The filtrate is dried over sodium sulfate and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel 60, mobile phase: dichloromethane/methanol=50:1).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
877 mg
Type
reactant
Reaction Step Three
Quantity
915 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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